An In-depth Technical Guide to 3,5-Dibromosalicylaldehyde: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3,5-Dibromosalicylaldehyde: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-Dibromosalicylaldehyde. It details experimental protocols for its synthesis, purification, and characterization. Furthermore, this guide explores its applications in drug development, with a focus on its anticancer activity through the inhibition of the PI3K/AKT/mTOR signaling pathway and the antimicrobial potential of its Schiff base derivatives.
Core Physical and Chemical Properties
3,5-Dibromosalicylaldehyde is a yellow to yellow-brown crystalline powder with a characteristic aromatic odor.[1] It is an important intermediate in organic synthesis, particularly in the preparation of Schiff bases and other heterocyclic compounds.
Structural and General Properties
| Property | Value | Reference |
| IUPAC Name | 3,5-dibromo-2-hydroxybenzaldehyde | [2] |
| Synonyms | 3,5-Dibromo-2-hydroxybenzaldehyde, Dalyde | [2] |
| CAS Number | 90-59-5 | [2] |
| Molecular Formula | C₇H₄Br₂O₂ | [2] |
| Molecular Weight | 279.91 g/mol | [2] |
| Appearance | Yellow to yellow-brown crystalline powder | [1] |
| Odor | Aromatic | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 82-83.5 °C (lit.) | [3] |
| Boiling Point | 261.2±35.0 °C (Predicted) | [3] |
| Density | 1.9661 g/cm³ (rough estimate) | [3] |
| pKa | 6.08±0.23 (Predicted) | [3] |
Solubility
| Solvent | Solubility | Reference |
| Methanol | Soluble (25 mg/mL), clear, yellow to brown | [3] |
| Hot Alcohol | Readily soluble | [1] |
| Ether | Readily soluble | [1] |
| Benzene | Readily soluble | [1] |
| Chloroform | Readily soluble | [1] |
| Water | Insoluble | [3] |
| Boiling Water | Slightly soluble | [1] |
Synthesis and Purification
Synthesis of 3,5-Dibromosalicylaldehyde
A common method for the synthesis of 3,5-Dibromosalicylaldehyde is the bromination of salicylaldehyde (B1680747) in glacial acetic acid.[4]
Experimental Protocol:
-
Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask.
-
Separately, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.
-
Slowly add the bromine solution in small portions to the salicylaldehyde solution with stirring. The reaction is exothermic and cooling may be necessary to control the temperature.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into water, which will precipitate the crude 3,5-Dibromosalicylaldehyde.
-
The crude product is then collected by filtration, washed with water, and dried. This method typically yields a nearly quantitative amount of the product.[4]
Logical Workflow for Synthesis:
Synthesis of 3,5-Dibromosalicylaldehyde.
Purification Methods
Purification of the crude product is essential to obtain high-purity 3,5-Dibromosalicylaldehyde for research and drug development applications.
Experimental Protocol:
-
Select a suitable solvent or solvent system. Common choices include ethanol, methanol/water, or hexane (B92381)/ethyl acetate (B1210297) mixtures.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolve the crude 3,5-Dibromosalicylaldehyde in a minimum amount of the hot solvent to form a saturated solution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure 3,5-Dibromosalicylaldehyde.
Experimental Protocol:
-
Prepare a chromatography column with a suitable stationary phase, typically silica (B1680970) gel.
-
Select an appropriate mobile phase (eluent). The choice of eluent depends on the polarity of the compound and impurities. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly used, with the polarity adjusted to achieve good separation.[6] Thin-layer chromatography (TLC) can be used to determine the optimal solvent system.
-
Dissolve the crude 3,5-Dibromosalicylaldehyde in a minimum amount of the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 3,5-Dibromosalicylaldehyde.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 11.50 (s, 1H, -OH)
-
δ 9.81 (s, 1H, -CHO)
-
δ 7.89 (d, J=2.3 Hz, 1H, Ar-H)
-
δ 7.67 (d, J=2.3 Hz, 1H, Ar-H) [1]
Sample Preparation for NMR:
-
Dissolve approximately 5-25 mg of 3,5-Dibromosalicylaldehyde in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to an NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[7]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 3,5-Dibromosalicylaldehyde with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[8][9]
-
Place the resulting fine powder into a pellet-forming die.
-
Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3,5-Dibromosalicylaldehyde, electron ionization (EI) is a common method.[3] The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Applications in Drug Development
3,5-Dibromosalicylaldehyde serves as a versatile building block in the synthesis of various biologically active compounds.
Anticancer Activity
Recent studies have highlighted the potential of 3,5-Dibromosalicylaldehyde as an anticancer agent, particularly against glioblastoma. Its mechanism of action is believed to involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[10]
PI3K/AKT/mTOR Signaling Pathway and Inhibition by 3,5-Dibromosalicylaldehyde:
References
- 1. 3,5-Dibromosalicylaldehyde(90-59-5) 1H NMR spectrum [chemicalbook.com]
- 2. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. web.uvic.ca [web.uvic.ca]
- 7. NMR solvent reference shift [chem.ch.huji.ac.il]
- 8. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
